

# Technical Support Center: VV116 Preclinical Dosing Regimen Optimization

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JT001 sodium |           |
| Cat. No.:            | B15612199    | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting preclinical studies involving the oral antiviral agent VV116. The following guides and frequently asked questions (FAQs) are based on available preclinical data to facilitate the optimization of dosing regimens.

## **Troubleshooting Guides**

Issue 1: Sub-optimal Efficacy in Mouse Models

Possible Cause & Troubleshooting Steps:

- Inadequate Dosing: The administered dose may be insufficient to achieve therapeutic concentrations in the target tissues.
  - Recommendation: Preclinical studies in hACE2-transduced mice have demonstrated dose-dependent efficacy. Effective oral doses ranged from 25 mg/kg to 100 mg/kg, administered twice daily (BID).[1][2] Consider escalating the dose within this range.
- Poor Bioavailability: Although VV116 generally exhibits high oral bioavailability, experimental conditions can affect absorption.[1][3]
  - Recommendation: Ensure the formulation is appropriate for oral gavage in rodents. While food effect studies in humans showed no significant impact of a standard meal on Cmax



and AUC, a high-fat meal slightly increased AUC.[4][5] For consistency in preclinical studies, it is advisable to administer VV116 under fasting conditions.

- Timing of Intervention: The timing of the first dose relative to viral challenge is critical.
  - Recommendation: In preclinical models, treatment is often initiated shortly after viral inoculation. Evaluate the therapeutic window in your specific model to ensure the intervention is not administered too late.

Issue 2: Unexpected Toxicity or Adverse Events in Animal Models

Possible Cause & Troubleshooting Steps:

- Exceeding Maximum Tolerated Dose (MTD): The administered dose may be approaching or exceeding the toxic threshold for the specific animal model.
  - Recommendation: Refer to the established safety data. The maximal tolerated single doses have been determined to be at least 2.0 g/kg in rats and 1.0 g/kg in Beagle dogs.[1] For repeated-dose studies, the No Observed Adverse Effect Levels (NOAELs) from 14-day studies were 200 mg/kg in rats and 30 mg/kg in dogs.[1] Ensure your dosing regimen remains below these levels.
- Off-Target Effects: While VV116 has a favorable safety profile, high concentrations could potentially lead to off-target effects.[3][6]
  - Recommendation: Monitor animals for any clinical signs of toxicity. Preclinical toxicology studies noted potential effects on the eyes, thyroid, and gonads at higher doses.[4] If adverse events are observed, consider reducing the dose or adjusting the dosing frequency.

# Frequently Asked Questions (FAQs)

Pharmacokinetics & Dosing

- Q1: What is the mechanism of action of VV116?
  - A1: VV116 is an oral, deuterated, tri-isobutyrate ester prodrug of a remdesivir analog.[4]
    After administration, it is rapidly metabolized to its parent nucleoside (referred to as 116-

### Troubleshooting & Optimization





N1 or X1).[1][4][7] This active metabolite is then intracellularly phosphorylated to its nucleoside triphosphate form, which acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), thus preventing viral replication.[1][6][8]

- Q2: What is the recommended starting dose for in vivo efficacy studies in mice?
  - A2: Based on published preclinical studies in mouse models of SARS-CoV-2, a starting oral dose of 25 mg/kg to 50 mg/kg administered twice daily (BID) is a reasonable starting point.[1][2] Dose-dependent efficacy has been observed, with 100 mg/kg BID also being used.[1][2]
- Q3: What is the oral bioavailability of VV116 in preclinical models?
  - A3: VV116 has demonstrated high oral bioavailability in preclinical species, reaching approximately 80% in rats and 90% in dogs.[1]
- Q4: How is VV116 metabolized, and what are the key metabolites?
  - A4: VV116 is rapidly and almost completely hydrolyzed to its active metabolite, 116-N1 (a deuterated analog of GS-441524), after oral administration.[4][9] The parent drug, VV116, is generally not detected in plasma.[4][9] Further metabolism of 116-N1 leads to other metabolites.[9]

#### Efficacy & Spectrum of Activity

- Q5: What is the in vitro potency of VV116 against SARS-CoV-2 and its variants?
  - A5: VV116 has shown potent in vitro activity against various SARS-CoV-2 variants, including Alpha, Beta, Delta, and Omicron.[4][7] Its active form has an IC50 of 0.67 ± 0.24 μM for the viral RdRp.[1][8] The EC50 values against different viral strains in cell culture are generally in the sub-micromolar to low micromolar range.[7]
- Q6: Does VV116 have activity against other viruses?
  - A6: Yes, VV116 has demonstrated broad-spectrum antiviral activity against a variety of human and animal coronaviruses, including HCoV-OC43, HCoV-229E, and feline and



canine coronaviruses.[2][10] It has also been shown to be a potent inhibitor of the respiratory syncytial virus (RSV).[11]

#### Safety & Toxicology

- Q7: What are the known safety and toxicology findings for VV116 from preclinical studies?
  - A7: Preclinical safety evaluations have shown that VV116 is well-tolerated. The maximal tolerated single doses were at least 2.0 g/kg in rats and 1.0 g/kg in dogs.[1] In 14-day repeated-dose toxicity studies, the NOAELs were 200 mg/kg in rats and 30 mg/kg in dogs.
    [1] VV116 showed no mutagenicity in Ames and micronucleus tests.[1]

## **Quantitative Data Summary**

Table 1: In Vivo Pharmacokinetics of VV116's Active Metabolite (116-N1/X1)

| Species | Dose<br>(Oral<br>VV116) | Cmax<br>(ng/mL)           | Tmax (h)    | AUC<br>(ng·h/mL)          | T½ (h)      | Referenc<br>e |
|---------|-------------------------|---------------------------|-------------|---------------------------|-------------|---------------|
| Mouse   | 50 mg/kg                | 10,700 ±<br>100           | 0.25        | 19,484 ±<br>1109          | -           | [7]           |
| Human   | 25 - 800<br>mg (SAD)    | Dose-<br>proportiona<br>I | 1.00 - 2.50 | Dose-<br>proportiona<br>I | 4.80 - 6.95 | [4][5]        |

SAD: Single Ascending Dose

Table 2: Preclinical Safety and Toxicology of VV116



| Species    | Study Type              | Dose       | Finding                                        | Reference |
|------------|-------------------------|------------|------------------------------------------------|-----------|
| Rat        | Single Dose             | ≥ 2.0 g/kg | Maximum<br>Tolerated Dose                      | [1]       |
| Beagle Dog | Single Dose             | ≥ 1.0 g/kg | Maximum<br>Tolerated Dose                      | [1]       |
| Rat        | 14-Day<br>Repeated Dose | 200 mg/kg  | No Observed<br>Adverse Effect<br>Level (NOAEL) | [1]       |
| Beagle Dog | 14-Day<br>Repeated Dose | 30 mg/kg   | No Observed<br>Adverse Effect<br>Level (NOAEL) | [1]       |

Table 3: In Vitro Efficacy of VV116

| Virus/Target                         | Cell Line | EC50 (µM)              | Reference |
|--------------------------------------|-----------|------------------------|-----------|
| SARS-CoV-2<br>(Original)             | Vero E6   | -                      | [7]       |
| SARS-CoV-2 (Delta)                   | Vero E6   | 0.45                   | [7]       |
| SARS-CoV-2<br>(Omicron BA.1)         | Vero E6   | 0.17                   | [7]       |
| SARS-CoV-2<br>(Omicron BA.5)         | Vero E6   | 0.15                   | [7]       |
| HCoV-OC43                            | -         | -                      | [7]       |
| HCoV-229E                            | -         | -                      | [7]       |
| Feline & Canine<br>Coronaviruses     | -         | 0.665 - 0.847          | [2]       |
| Respiratory Syncytial<br>Virus (RSV) | A549      | 1.20 ± 0.32            | [11]      |
| SARS-CoV-2 RdRp                      | -         | $IC50 = 0.67 \pm 0.24$ | [1][8]    |



## **Experimental Protocols**

Protocol 1: In Vivo Efficacy Evaluation in hACE2-Transduced Mice

- Animal Model: Utilize human ACE2 (hACE2) transduced mice, which are susceptible to SARS-CoV-2 infection.[1]
- Viral Challenge: Anesthetize mice and intranasally inoculate with a predetermined infectious dose of SARS-CoV-2.
- Drug Administration:
  - Prepare VV116 in a suitable vehicle for oral gavage.
  - Administer VV116 orally at doses of 25, 50, or 100 mg/kg, twice daily (BID).[1]
  - Include a vehicle-treated control group and potentially a positive control group (e.g., another antiviral agent).
  - Initiate treatment shortly after viral challenge.
- Endpoint Analysis:
  - Euthanize mice at specified time points post-infection (e.g., day 2 and day 5).[1]
  - Harvest lung tissues for analysis.
  - Quantify viral load in the lungs using RT-qPCR for viral RNA copies and plaque assays for infectious virus titers.[1]
  - Pathological examination of lung tissue can also be performed to assess lung injury.[3]

Protocol 2: Pharmacokinetic (PK) Study in Rodents

- Animal Model: Use Sprague-Dawley rats or other suitable rodent models.[1]
- Drug Administration:
  - For oral PK, administer a single dose of VV116 via oral gavage.



- For intravenous PK (to determine bioavailability), administer the active metabolite (X1) intravenously.
- Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
- Sample Processing: Process blood to obtain plasma and store frozen until analysis.
- Bioanalysis:
  - Develop and validate a sensitive LC-MS/MS method for the quantification of the active metabolite (X1) in plasma.
  - Analyze plasma samples to determine the concentration-time profile.
- Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and T½. Oral bioavailability (F%) can be calculated by comparing the AUC from oral administration of VV116 to the AUC from intravenous administration of X1.[1]

#### **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of VV116.





Click to download full resolution via product page

Caption: Workflow for in vivo preclinical efficacy studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Design and development of an oral remdesivir derivative VV116 against SARS-CoV-2 -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Remdesivir Derivative VV116 Is a Potential Broad-Spectrum Inhibitor of Both Human and Animal Coronaviruses PMC [pmc.ncbi.nlm.nih.gov]
- 3. VV116 Versus PAXLOVID Phase III Registrational Trial for Early Treatment of Mild to Moderate COVID-19 in High Risk Patients Reaches Primary Endpoint - BioSpace [biospace.com]
- 4. Safety, tolerability, and pharmacokinetics of VV116, an oral nucleoside analog against SARS-CoV-2, in Chinese healthy subjects PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The safety and efficacy of oral antiviral drug VV116 for treatment of COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A viral RNA-dependent RNA polymerase inhibitor VV116 broadly inhibits human coronaviruses and has synergistic potency with 3CLpro inhibitor nirmatrelvir - PMC



[pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]
- 9. Characterization of in-vivo human metabolites of the oral nucleoside anti-COVID-19 drug
  VV116 using UHPLC-Orbitrap-MS PMC [pmc.ncbi.nlm.nih.gov]
- 10. A viral RNA-dependent RNA polymerase inhibitor VV116 broadly inhibits human coronaviruses and has synergistic potency with 3CLpro inhibitor nirmatrelvir [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: VV116 Preclinical Dosing Regimen Optimization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612199#optimization-of-dosing-regimen-for-vv116-in-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com